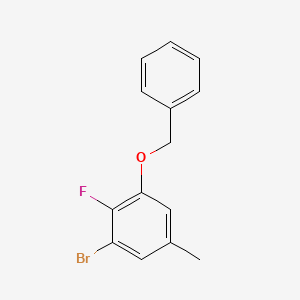
1-(Benzyloxy)-3-bromo-2-fluoro-5-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-3-bromo-2-fluoro-5-methylbenzene is an organic compound with the molecular formula C14H12BrFO. This compound is characterized by the presence of a benzyloxy group, a bromine atom, a fluorine atom, and a methyl group attached to a benzene ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-bromo-2-fluoro-5-methylbenzene typically involves multiple steps:
Bromination: The starting material, 2-fluoro-5-methylphenol, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide.
Benzyloxy Protection: The brominated intermediate is then reacted with benzyl chloride in the presence of a base such as potassium carbonate (K2CO3) to introduce the benzyloxy group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Solvent recovery and recycling are also implemented to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-3-bromo-2-fluoro-5-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The benzyloxy group can be oxidized to a benzoic acid derivative using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the bromine atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of dehalogenated benzene derivatives.
Scientific Research Applications
1-(Benzyloxy)-3-bromo-2-fluoro-5-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-3-bromo-2-fluoro-5-methylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the benzyloxy, bromine, and fluorine groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
1-(Benzyloxy)-3-bromo-2-fluorobenzene: Lacks the methyl group, which may affect its reactivity and biological activity.
1-(Benzyloxy)-3-chloro-2-fluoro-5-methylbenzene: Contains a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.
1-(Benzyloxy)-3-bromo-2-fluoro-4-methylbenzene: The position of the methyl group is different, which can affect its steric and electronic properties.
Uniqueness: 1-(Benzyloxy)-3-bromo-2-fluoro-5-methylbenzene is unique due to the specific arrangement of its substituents, which can influence its reactivity and potential applications. The combination of benzyloxy, bromine, fluorine, and methyl groups provides a distinct set of chemical and physical properties that can be leveraged in various research and industrial contexts.
Properties
Molecular Formula |
C14H12BrFO |
|---|---|
Molecular Weight |
295.15 g/mol |
IUPAC Name |
1-bromo-2-fluoro-5-methyl-3-phenylmethoxybenzene |
InChI |
InChI=1S/C14H12BrFO/c1-10-7-12(15)14(16)13(8-10)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
InChI Key |
RVEWWBAJMTYUHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)F)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


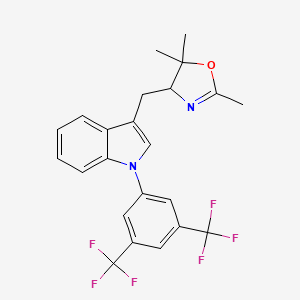

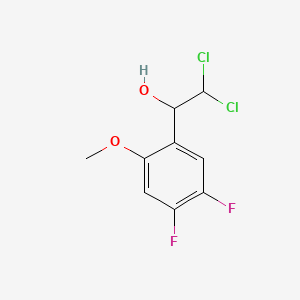
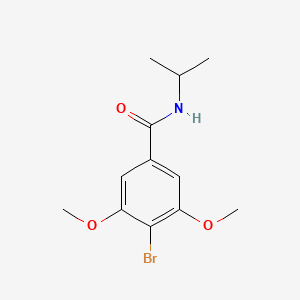

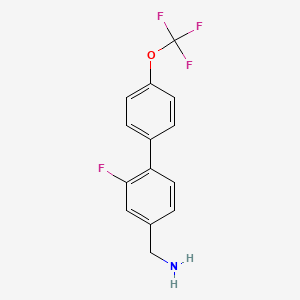
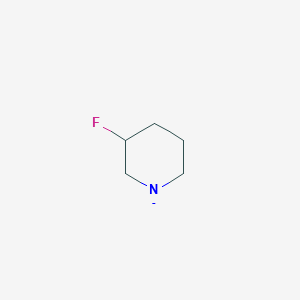
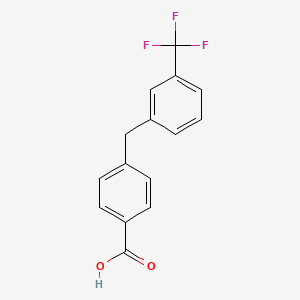
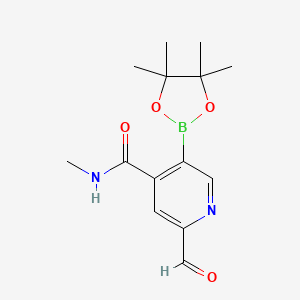
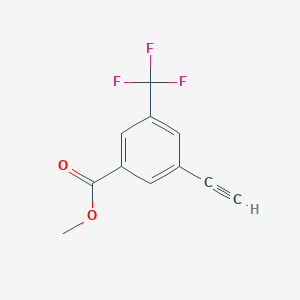
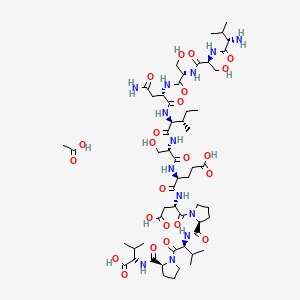
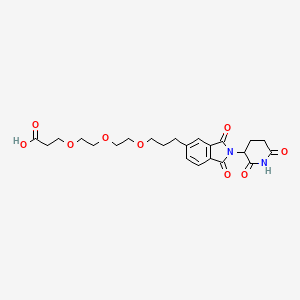
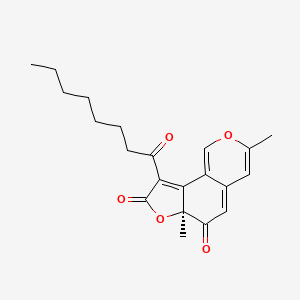
![2-[6-[4,5-Bis[4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-bis[4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14768795.png)
